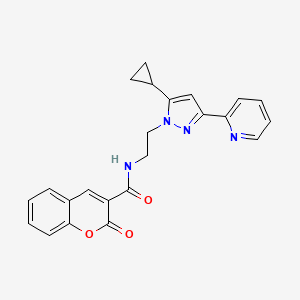
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features several notable structural components:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyridine and Pyrazole Moieties : Known for modulating various biological pathways.
- Carboxamide Group : Increases solubility and biological interactions, facilitating its role as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, similar compounds with dihydropyridine and pyrazole structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
Anticancer Properties
Compounds within this structural class have demonstrated promising anticancer activities. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, IC50 values in certain cancer cell lines suggest potent cytotoxicity, comparable to established chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. The presence of the pyridine and pyrazole rings contributes to the modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like COX and LOX .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Modifications on the cyclopropyl or pyridine rings can enhance potency and selectivity against specific biological targets.
- Functional Group Influence : The carboxamide group significantly affects solubility and receptor binding affinity, which are critical for therapeutic efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Pyridine Attachment : This may involve coupling reactions such as Suzuki or Heck coupling.
- Amidation Reaction : The final step includes amidation to introduce the carboxamide functionality, enhancing biological activity .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Activity : A study involving a related compound demonstrated an IC50 value of 20 µM against A549 lung cancer cells, indicating significant cytotoxicity .
- Antimicrobial Efficacy : Another investigation reported that derivatives exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-22(17-13-16-5-1-2-7-21(16)30-23(17)29)25-11-12-27-20(15-8-9-15)14-19(26-27)18-6-3-4-10-24-18/h1-7,10,13-15H,8-9,11-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWSOECSTGGOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














